Synthetic Utility: Enabling a Potent Pleuromutilin Antibacterial (APTM) with Superior Cytotoxicity Profile
When used as a building block to synthesize the pleuromutilin derivative APTM, CAS 66902-63-4 yields a final compound with a 50% cell viability (CC50) of 363 μg/mL in BRL 3A cells. This is significantly less cytotoxic than the structurally related pleuromutilins retapamulin and tiamulin fumarate, which achieve 50% viability at 49 μg/mL and 28 μg/mL, respectively [1]. The enhanced safety margin of APTM directly supports its selection as a lead candidate for further development.
| Evidence Dimension | Cytotoxicity (CC50 in BRL 3A cells) |
|---|---|
| Target Compound Data | 363 μg/mL (for the APTM derivative synthesized from CAS 66902-63-4) |
| Comparator Or Baseline | Retapamulin: 49 μg/mL; Tiamulin fumarate: 28 μg/mL |
| Quantified Difference | APTM is 7.4-fold less cytotoxic than retapamulin and 13-fold less cytotoxic than tiamulin fumarate. |
| Conditions | BRL 3A rat liver cell line; in vitro cytotoxicity assay. |
Why This Matters
This quantitative data directly links the use of CAS 66902-63-4 to a final drug candidate with a demonstrably better safety window than two established pleuromutilin antibiotics.
- [1] Shang, R., Yi, Y., Zhang, C., Fu, Y., Liang, J., & Pu, W. (2018). Antibacterial activity and pharmacokinetic profile of a promising antibacterial agent: 14‐O‐[(4‐Amino‐6‐hydroxy‐pyrimidine‐2‐yl)thioacetyl] mutilin. Pharmacological Research, 129, 424–431. https://doi.org/10.1016/j.phrs.2017.11.010 View Source
